Ciwujianoside E

Übersicht

Beschreibung

Synthesis Analysis

While the specific synthesis process of Ciwujianoside E is not detailed in the available literature, compounds like ciwujianosides are typically isolated from natural sources rather than synthesized in a lab. The extraction and purification processes involve various chromatographic techniques to separate and identify the desired compound from the plant extracts.

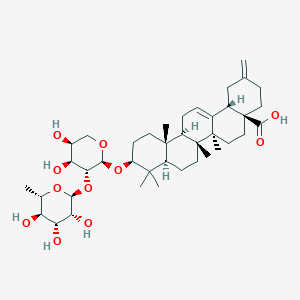

Molecular Structure Analysis

Ciwujianosides, including this compound, are characterized by their complex molecular structures, which include multiple hydroxyl groups and glycosidic bonds. These structural features are crucial for their biological activity, as they influence the compound's solubility, stability, and interaction with biological targets.

Chemical Reactions and Properties

The chemical properties of this compound, like other ciwujianosides, are influenced by their functional groups. The hydroxyl groups may be involved in hydrogen bonding and other interactions, which can affect their reactivity. However, specific chemical reactions involving this compound are not detailed in the provided literature.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation in potential therapeutic applications.

Chemical Properties Analysis

This compound's chemical properties, including acidity, basicity, and reactivity with other chemical agents, are crucial for its pharmacological effects. These properties are influenced by the compound's functional groups and molecular configuration.

- (Umeyama et al., 1992) discusses ciwujianosides D1 and C1 as inhibitors of histamine release.

- (Ju, 2006) explores the content determination and clinical application of ciwujianoside B, which may provide insights into related compounds like this compound.

- (Kang et al., 2016) discusses the synthesis and characterization of a molecular sieve, highlighting the importance of molecular structure in synthesis and application.

Wissenschaftliche Forschungsanwendungen

Forschung zu Alzheimer-Krankheit

Ciwujianoside E, ein Bestandteil von Acanthopanax senticosus (auch bekannt als Sibirischer Ginseng), wurde auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht {svg_1}. Die Pflanze besitzt eine breite Palette an antioxidativen und entzündungshemmenden Eigenschaften, die bei neurodegenerativen Erkrankungen wie Alzheimer von Vorteil sind {svg_2}. Molekular-Docking-Ergebnisse zeigten, dass this compound eine starke Bindungsfähigkeit zu wichtigen Zielproteinen (TNFα, IL1β und CASP3) aufweist, die bei der Pathologie der Alzheimer-Krankheit eine entscheidende Rolle spielen {svg_3}.

Metabolische Forschung

This compound war an der metabolischen Forschung beteiligt, insbesondere in Studien, die sich auf den Metabolismus von Triterpensaponinen beziehen {svg_4}. Die metabolischen Wege von this compound umfassen Deglykosylierung, Acetylierung, Hydroxylierung, Glucuronidierung, Oxidation und Glykosylierung {svg_5}. Das Verständnis dieser Stoffwechselprozesse kann wertvolle Erkenntnisse über die Pharmakokinetik und Pharmakodynamik von this compound liefern.

Krebsforschung

Obwohl es nur begrenzte direkte Forschung zu this compound bei Krebs gibt, wurde Acanthopanax senticosus, das this compound enthält, zur Behandlung und Vorbeugung verschiedener Krankheiten, einschließlich Krebs, eingesetzt {svg_6}. Weitere Forschung ist erforderlich, um die spezifische Rolle von this compound bei der Krebsbehandlung zu verstehen.

Diabetesforschung

This compound, ein Bestandteil von Acanthopanax senticosus, wurde in der traditionellen Medizin zur Behandlung von Diabetes eingesetzt {svg_7}. Es sind jedoch weitere Forschungen erforderlich, um die spezifische Rolle und den Mechanismus von this compound bei der Diabetes-Behandlung zu verstehen.

Rheumaforschung

This compound, das aus den Blättern von Acanthopanax henryi Harms gewonnen wird, wurde auf seine entzündungshemmenden Wirkungen untersucht, die bei Erkrankungen wie Rheuma von Vorteil sein könnten {svg_8}. Die Studie ergab, dass this compound die Spiegel proinflammatorischer Zytokine hemmte und die Aktivierung bestimmter Signalwege unterdrückte {svg_9}.

Parkinson-Krankheitsforschung

Obwohl es nur begrenzte direkte Forschung zu this compound bei der Parkinson-Krankheit gibt, wurde Acanthopanax senticosus, das this compound enthält, in der traditionellen Medizin zur Behandlung der Parkinson-Krankheit eingesetzt {svg_10}. Weitere Forschung ist erforderlich, um die spezifische Rolle und den Mechanismus von this compound bei der Behandlung der Parkinson-Krankheit zu verstehen.

Biochemische Analyse

Biochemical Properties

Ciwujianoside E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the interaction between enolase 1 (ENO1) and plasminogen, which is crucial for the proliferation and invasion of Burkitt lymphoma cells . Additionally, it affects the activation of transforming growth factor-beta 1 (TGF-β1), a protein involved in cell growth and differentiation .

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. In Burkitt lymphoma cells, it inhibits cell proliferation and invasion by blocking the ENO1-plasminogen interaction and TGF-β1 activation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound inhibits the interaction between ENO1 and plasminogen, preventing the activation of TGF-β1 . This inhibition disrupts the signaling pathways that promote cell proliferation and invasion, thereby exerting its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under certain conditions, but its activity may degrade over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and invasion in Burkitt lymphoma cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as enhancing memory function and providing radioprotective effects . At higher doses, this compound may exhibit toxic or adverse effects. For instance, studies have reported threshold effects where the compound’s efficacy plateaus or decreases at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic reactions include deglycosylation, acetylation, hydroxylation, glucuronidation, oxidation, and glycosylation . Deglycosylation is considered the main metabolic reaction, accounting for approximately 50% of all metabolites . These metabolic processes influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. For example, this compound has been shown to accumulate in certain cellular compartments, affecting its overall distribution and activity . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the cytoplasm and nucleus, where it interacts with key biomolecules to exert its effects . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O11/c1-20-10-15-40(35(46)47)17-16-38(6)22(23(40)18-20)8-9-26-37(5)13-12-27(36(3,4)25(37)11-14-39(26,38)7)50-34-32(29(43)24(41)19-48-34)51-33-31(45)30(44)28(42)21(2)49-33/h8,21,23-34,41-45H,1,9-19H2,2-7H3,(H,46,47)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKHJTRNGBZWDZ-CUZSZSPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(=C)CC7)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the elimination half-life (T1/2) of Ciwujianoside E after oral administration of Eleutherococcus senticosus leaf extract in beagle dogs?

A1: The study found that this compound, along with the other five analyzed saponins, exhibited a T1/2 of greater than 3.09 ± 0.78 hours in beagle dogs following oral administration of the Eleutherococcus senticosus leaf extract []. This suggests a relatively slow elimination of this compound from the systemic circulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.